![molecular formula C18H14N2Na2O8S2 B1665241 Allura Red AC CAS No. 25956-17-6](/img/structure/B1665241.png)
Allura Red AC
Overview
Description
Allura Red AC, also known as FD&C Red 40, is a red azo dye that is widely used in various applications such as drinks, juices, bakery, meat, and sweets products . It is usually supplied as its red sodium salt, but can also be used as the calcium and potassium salts . These salts are soluble in water .
Synthesis Analysis
This compound is manufactured by coupling diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction .
Molecular Structure Analysis
The molecular formula of this compound is C18H14N2Na2O8S2 . It contains an azo group (-N = N-) as the chromophore in the molecular structure .
Chemical Reactions Analysis
This compound is able to reduce by azoreductase enzymes in intestinal bacteria and in liver cells with the release of aromatic amines . This reaction has been associated with various adverse effects on human health .
Physical And Chemical Properties Analysis
This compound is a dark red powder or granules that is soluble in water and insoluble in ethanol . Its maximum absorbance lies at about 504 nm .
Scientific Research Applications
Detection and Analysis in Food and Beverages
Allura Red AC (E129) is a widely used azo dye in various food and beverage products, including drinks, juices, bakery, meat, and sweets. Its presence and concentration in these products are critical due to potential health concerns. Advanced analytical and extraction methods have been developed to detect and quantify Allura Red in these products. These methods are vital for ensuring food safety and compliance with regulations regarding food additives (Rovina, Siddiquee, & Shaarani, 2016).
Interaction with Human Serum Albumin
This compound's interaction with human serum albumin (HSA) has been studied to understand its absorption, distribution, and transportation in the human body. Studies using multispectroscopic analyses and docking simulations revealed that this compound can quench the intrinsic fluorescence of HSA through static quenching, involving hydrogen bond and van der Waals forces. This research provides insight into the chemical behavior of this compound in the human body, which is crucial for assessing its safety as a food additive (Wu, Yan, Wang, Wang, & Li, 2015).
Genotoxicity and Toxicity Studies
Extensive research has been conducted to evaluate the genotoxicity and overall toxicity of this compound. Various studies using animal models have shown that this compound does not exhibit genotoxic effects under certain conditions. These studies are crucial for establishing the safety profile of Allura Red and determining acceptable daily intake levels (Honma, 2015), (Bastaki et al., 2017).
Impact on Protein Digestibility
Studies on the binding capacity of Allura Red with food proteins have shown that it does not adversely affect protein digestibility. Understanding how Allura Red interacts with proteins is important for food production, ensuring that its use as a color additive does not negatively impact the nutritional value of food products (Abdullah et al., 2008).
Degradation
StudiesResearch into the degradation of this compound, particularly under specific conditions such as exposure to sunlight, is vital for understanding its stability in food products. Advanced chromatographic techniques have been employed to identify degradation products formed under simulated sunlight, which is crucial for assessing the potential health hazards of these products. This research is particularly important for ensuring the safety of food products containing this compound over their shelf life (Gosetti et al., 2013).
Electrochemical Analysis
Development of electrochemical sensors for the rapid and effective detection of Allura Red in food products is another significant area of research. These sensors, based on advanced nanomaterials, provide a quick and efficient method for analyzing the presence of Allura Red in food products, ensuring compliance with food safety regulations and consumer health protection (Rovina Kobun, Siddiquee, & Shaarani, 2015).
Mechanism of Action
Target of Action
Allura Red AC, also known as FD&C Red 40 or E 129, is a red azo dye commonly used in food . It primarily targets the gastrointestinal tract where it is consumed and absorbed . It has been used as a coloring agent and a non-absorbable color marker .
Mode of Action
This compound is manufactured by coupling diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction . It is soluble in water and in solution, its maximum absorbance lies at about 504 nm . The dye behaves as an anionic dye molecule .
Biochemical Pathways
Chronic exposure to this compound has been associated with elevated colonic serotonin (5-hydroxytryptamine; 5-HT) levels and impairment of the epithelial barrier function via myosin light chain kinase (MLCK) . This suggests that this compound may affect the serotonin synthesis pathway and the regulation of intestinal epithelial barrier function .
Pharmacokinetics
It is known to be absorbed in the gastrointestinal tract where it exerts its effects
Result of Action
Chronic exposure to this compound has been shown to exacerbate experimental models of colitis in mice . It is associated with elevated colonic serotonin levels and impairment of the epithelial barrier function . High consumption of Allura Red has been linked to adverse effects on human health including allergies, food intolerance, cancer, multiple sclerosis, attention deficit hyperactivity disorder, brain damage, nausea, cardiac disease, and asthma .
Action Environment
This compound is widely used in various food products, and its action can be influenced by the environment in which it is consumed. For example, it is more stable in certain pH levels and temperatures . It is also worth noting that regulations on the use of this compound vary by country, which can influence its prevalence in the food supply and thus its exposure to individuals .
Safety and Hazards
High consumption of Allura Red AC has been associated with various adverse effects on human health, including allergies, food intolerance, cancer, multiple sclerosis, attention deficit hyperactivity disorder, brain damage, nausea, cardiac disease, and asthma . It is considered potentially harmful as a result of skin, eye, or inhalation exposure .
properties
IUPAC Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCCHQBSQPRMU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2Na2O8S2 | |
Record name | ALLURA RED AC | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024436, DTXSID70860355 | |
Record name | Allura Red C.I.16035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-hydroxy-5-[(E)-(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Dark red powder or granules, Water soluble, red powder; [Sax] | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ALLURA RED AC | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | FD&C Red 40 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1966 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 2.25X10+5 mg/L at 25 °C, In 50% alcohol, 1.3%, Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL | |
Record name | ALLURA RED AC DYE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red powder | |
CAS RN |
25956-17-6, 1016649-41-4 | |
Record name | Allura Red AC Dye | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025956176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allura Red C.I.16035 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-hydroxy-5-[(E)-(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-hydroxy-5-[(2-methoxy-4-sulphonato-m-tolyl)azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FD&C RED NO. 40 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZB9127XOA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLURA RED AC DYE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- | |
Record name | ALLURA RED AC DYE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does Allura Red AC interact with proteins in the body?
A1: Yes. Studies show that this compound binds to bovine serum albumin (BSA), a major carrier protein in blood plasma. [] This interaction is primarily driven by hydrophobic forces. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound, also known as disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate, has the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Several spectroscopic methods are employed, including UV-vis absorption spectroscopy, fluorescence spectroscopy, and infrared spectroscopy. These techniques provide insights into the compound's electronic structure and vibrational modes, enabling identification and quantification. [, , , ]
Q4: How does the stability of this compound vary with pH?
A4: Studies on the degradation of this compound using the Fenton reaction show that it is most effectively degraded at a near-neutral pH of 7, compared to acidic conditions (pH 2 and 5). [] This suggests that this compound may be more stable under acidic conditions.
A4: The scientific literature reviewed does not primarily focus on the catalytic properties of this compound. Research primarily focuses on its behavior as a substrate in degradation reactions.
A4: The provided literature primarily focuses on experimental investigations of this compound and does not delve deeply into computational chemistry studies.
Q5: The provided literature does not contain information on the structure-activity relationship of this compound and its analogues.
A5: The reviewed research primarily focuses on analytical methods for this compound detection and degradation studies, and does not provide information on specific formulation strategies.
Q6: Are there regulations regarding the use of this compound in food?
A8: Yes. The European Union and other countries have established acceptable daily intake (ADI) levels for this compound as a food additive. [, , ] Regulations aim to ensure consumer safety by limiting exposure.
Q7: Have any studies investigated the effects of this compound on cognitive function in animals?
A7: The provided literature does not discuss resistance or cross-resistance related to this compound.
Q8: Are there any potential substitutes for this compound as a food colorant?
A24: Yes, one study explored alternative dyes for use in edge wick analysis of packaging materials and found this compound to be a suitable substitute for amaranth. [] The choice of substitute depends on the specific application and desired properties.
Q9: How is this compound typically removed from industrial wastewater?
A25: Various methods are being investigated for the removal of this compound from wastewater, including adsorption onto materials like sawdust, [] degradation using Fenton processes, [, ] and biological treatment methods employing bacteria. []
A26: The research on this compound utilizes a range of analytical techniques including high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, and various electrochemical methods. Access to these tools and expertise in analytical chemistry is crucial for characterizing and quantifying this compound in various matrices. [, , , ]
A9: The provided literature primarily focuses on recent studies and does not extensively delve into the historical development of this compound.
Q10: Does research on this compound involve collaborations across different scientific disciplines?
A28: Yes. The study of this compound spans various disciplines, including analytical chemistry, food science, toxicology, and environmental science. For instance, researchers studying the degradation of this compound collaborate with material scientists to develop effective adsorbents. [, ] Similarly, toxicologists collaborate with analytical chemists to assess potential health risks. []
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